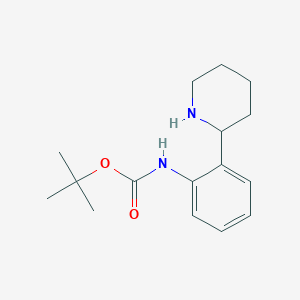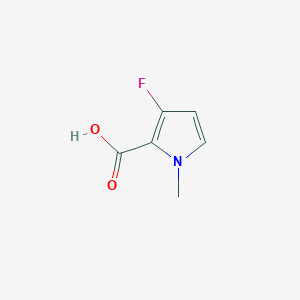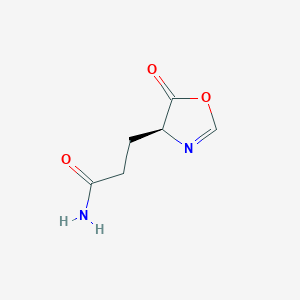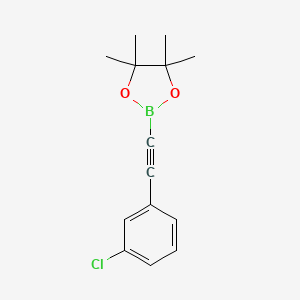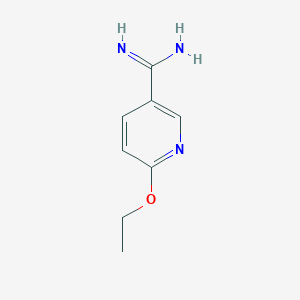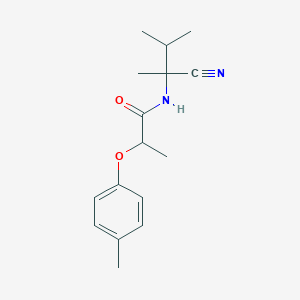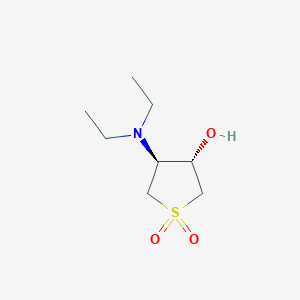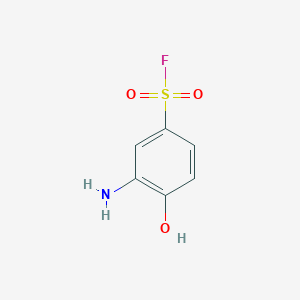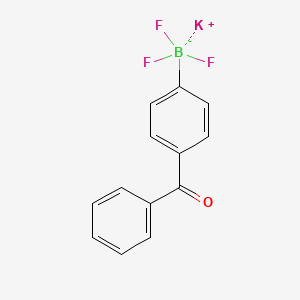
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a glutaminate backbone with multiple functional groups, including a mercapto group, a methoxy group, and an amino group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride typically involves multi-step organic synthesis techniques. The process may start with the preparation of the glutaminate backbone, followed by the introduction of the mercapto group, the methoxy group, and the amino group through various chemical reactions such as nucleophilic substitution, esterification, and amidation. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability of the production process. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group may yield disulfides, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways involving glutaminate derivatives.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. The mercapto group may form covalent bonds with thiol-containing proteins, while the amino and methoxy groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride include other glutaminate derivatives with different functional groups. Examples include:
- N5-(3-mercapto-1-oxopropan-2-yl)glutaminate
- Methyl N5-(1-oxopropan-2-yl)glutaminate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both mercapto and methoxy groups, along with the glutaminate backbone, makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C12H23Cl2N3O6S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-amino-5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C12H21N3O6S.2ClH/c1-20-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)21-2;;/h7-8,22H,3-6,13H2,1-2H3,(H,14,18)(H,15,16);2*1H |
InChI Key |
VXWXLLAUXLBITF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


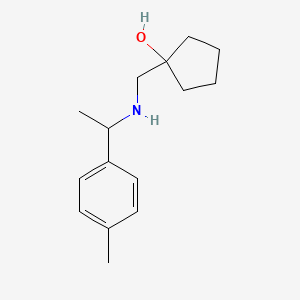
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
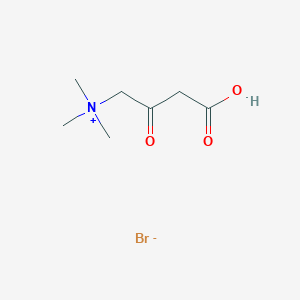
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
